MFCD34619846
Description
The compound identified by the MDL number MFCD34619846 (CAS: 340736-76-7) is a trifluoromethyl-substituted oxadiazole derivative with the molecular formula C₁₀H₅F₃N₂O₃ and a molecular weight of 258.15 g/mol . It exhibits high molecular polarity and moderate solubility in aqueous solutions (0.199 mg/mL) . Its synthesis involves coupling 4-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid with tert-butyl 3-(aminomethyl)morpholine-4-carboxylate using HATU and DIEA in DMF under mild conditions .
Properties
IUPAC Name |
(3-bromo-2-chloro-5-iodophenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClIO/c8-6-2-5(10)1-4(3-11)7(6)9/h1-2,11H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELBCSFLWYWAKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CO)Cl)Br)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD34619846 typically involves the halogenation of phenylmethanol derivatives. One common method is the sequential halogenation of phenylmethanol using bromine, chlorine, and iodine under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like iron(III) chloride or copper(II) sulfate to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions in batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. The final product is typically purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
MFCD34619846 undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The halogen atoms can be selectively reduced to form less halogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of (3-Bromo-2-chloro-5-iodophenyl)aldehyde or (3-Bromo-2-chloro-5-iodobenzoic acid).
Reduction: Formation of (3-Bromo-2-chloro-5-iodophenyl)methane.
Substitution: Formation of (3-Azido-2-chloro-5-iodophenyl)methanol or (3-Thiocyanato-2-chloro-5-iodophenyl)methanol.
Scientific Research Applications
MFCD34619846 has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in halogenation reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of MFCD34619846 involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms on the benzene ring can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the hydroxyl group can form hydrogen bonds, further stabilizing the interaction. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares MFCD34619846 with structurally and functionally analogous compounds, focusing on molecular properties, bioactivity, and synthesis complexity. Data are derived from experimental studies and computational models.
Structural and Functional Analysis
- Trifluoromethyl vs. Halogen Substituents :
this compound’s trifluoromethyl group enhances metabolic stability compared to bromo/chloro analogs like (3-Bromo-5-chlorophenyl)boronic acid . The electronegativity of fluorine improves BBB penetration but reduces aqueous solubility (0.199 mg/mL vs. 0.24 mg/mL in boronic acids) . - Enzyme Inhibition Profiles :
Unlike this compound, methyl-substituted oxadiazoles (e.g., Methyl 3-(5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl)benzoate) show CYP2D6 inhibition, broadening their drug interaction risks .
Bioavailability and Toxicity
- Bioavailability Scores: this compound scores 0.56 (moderate), outperforming its non-BBB-penetrating analogs (e.g., 0.55 for (3-Bromo-5-chlorophenyl)boronic acid) .
- Toxicity Alerts : Brenk and PAINS alerts are absent in this compound, whereas methylthio derivatives (e.g., 53052-06-5) show higher hepatotoxicity risks due to sulfur metabolism .
Biological Activity
MFCD34619846, identified as a flavonoid compound, has garnered attention for its biological activities, particularly its antimicrobial and anti-inflammatory properties. This article synthesizes various research findings to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is linked to the flavonoid class of compounds, which are known for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects. Notably, it has been isolated from Combretum erythrophyllum, a plant recognized for its traditional medicinal properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against several bacterial strains. A study conducted on various antibacterial flavonoids from Combretum erythrophyllum demonstrated that this compound had notable effects against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/ml |
|---|---|
| Vibrio cholerae | 25-50 |
| Enterococcus faecalis | 25-50 |
| Micrococcus luteus | 25 |
| Shigella sonei | 25 |
The MIC values indicate that this compound is effective at relatively low concentrations, suggesting its potential utility in developing antibacterial agents.
Cytotoxicity and Safety Profile
While this compound demonstrates promising antimicrobial properties, its safety profile is crucial for potential therapeutic applications. The same study noted that most flavonoids tested, including this compound, exhibited low toxicity towards human lymphocytes, with the exception of one variant which showed potential cytotoxic effects. This finding underscores the need for further investigation into the safety and toxicity of this compound in human cells.
Antioxidant Activity
Antioxidant activity is another important aspect of the biological profile of this compound. Although some flavonoids showed strong antioxidant capabilities, this compound was reported to have the poorest antioxidant activity among the tested compounds. This aspect may limit its application in scenarios where antioxidant properties are essential.
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. The research indicated that several flavonoids from Combretum erythrophyllum, including this compound, exhibited higher anti-inflammatory activity compared to the positive control mefenamic acid. This suggests that this compound may have therapeutic potential in managing inflammatory conditions.
Table 2: Comparative Anti-inflammatory Activity
| Compound | Anti-inflammatory Activity (Relative to Mefenamic Acid) |
|---|---|
| Genkwanin | Higher |
| Rhamnocitrin | Higher |
| Quercetin-5,3'-dimethylether | Higher |
| Rhamnazin | Higher |
| This compound | Higher |
Case Studies and Research Findings
Several case studies have explored the biological activities of flavonoids similar to this compound. For instance, research has shown that these compounds can modulate immune responses and possess antiviral properties. However, specific case studies directly focusing on this compound remain limited.
Q & A
Basic Research Questions
Q. How to formulate a focused research question for studying MFCD34619846's biochemical properties?
- Methodological Answer : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:
- "How does this compound inhibit [specific enzyme] in [cell type] compared to [control compound] under [conditions] over [timeframe]?"
- Ensure alignment with gaps in existing literature and test feasibility using pilot studies .
Q. What experimental design considerations are critical for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Control Groups : Include positive/negative controls to isolate effects .
- Variables : Predefine independent (e.g., concentration) and dependent variables (e.g., reaction rate).
- Sample Size : Use power analysis to determine adequate replicates, minimizing Type I/II errors .
- Document protocols rigorously (e.g., temperature, solvent purity) to mitigate batch variability .
Q. What data collection methods are optimal for characterizing this compound's physicochemical properties?
- Methodological Answer :
Advanced Research Questions
Q. How to resolve contradictions in experimental data when this compound exhibits variable reactivity under different conditions?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography) .
- Error Analysis : Quantify instrument precision (e.g., standard deviation across replicates) and review protocol adherence .
- Contextual Factors : Re-examine environmental variables (e.g., humidity, light exposure) that may alter reactivity .
Q. What advanced statistical methods are recommended for analyzing non-linear dose-response relationships in this compound?
- Methodological Answer :
- Model Selection : Compare logistic regression, Hill equation, or machine learning models (e.g., random forests) to fit non-linear patterns .
- Goodness-of-Fit Tests : Use Akaike Information Criterion (AIC) to evaluate model performance .
- Uncertainty Quantification : Apply bootstrapping or Monte Carlo simulations to estimate confidence intervals .
Q. How can interdisciplinary approaches enhance understanding of this compound's mechanism of action?
- Methodological Answer :
- Computational Modeling : Integrate molecular dynamics simulations to predict binding affinities .
- Omics Integration : Combine proteomics (target identification) and metabolomics (pathway impact) for systems-level insights .
- Ethical Review : Ensure compliance with biosafety protocols when handling toxic intermediates .
Q. What strategies mitigate bias in longitudinal studies tracking this compound's environmental persistence?
- Methodological Answer :
- Blinding : Mask sample identities during analysis to reduce observer bias .
- Randomization : Randomize sampling locations/times to control for spatial-temporal confounders .
- Sensitivity Analysis : Test robustness of conclusions against missing data assumptions .
Data Management and Validation
Q. How to ensure data quality and validity in this compound research?
- Methodological Answer :
- Metadata Standards : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset documentation .
- Cross-Lab Validation : Collaborate with independent labs to replicate key findings .
- Ethical Audits : Regularly review data anonymization practices in studies involving human-derived samples .
Key Takeaways for Researchers
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
